2-Nitrochalcone 2-Nitrochalcone
Brand Name: Vulcanchem
CAS No.: 7473-93-0
VCID: VC21347469
InChI: InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H
SMILES: C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol

2-Nitrochalcone

CAS No.: 7473-93-0

Cat. No.: VC21347469

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrochalcone - 7473-93-0

CAS No. 7473-93-0
Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
IUPAC Name 3-(2-nitrophenyl)-1-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H
Standard InChI Key KTXHLWZQKQDFRF-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]

Chemical Structure and Properties

2-Nitrochalcone (C15H11NO3) is characterized by its open-chain flavonoid structure featuring two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of the nitro group at the second position of the chalcone structure significantly influences its chemical reactivity and biological properties.

Physical and Chemical Characteristics

The compound has a molecular weight consistent with its chemical formula C15H11NO3. According to safety documentation, 2-Nitrochalcone is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation when exposed to the compound . This classification necessitates appropriate handling procedures in laboratory and industrial settings.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 2-Nitrochalcone. The compound exhibits characteristic chemical shifts in the 1H NMR and DEPTQ NMR spectra, particularly in the signals corresponding to the α-β-unsaturated system . These spectroscopic properties are crucial for confirming the structure and purity of synthesized 2-Nitrochalcone compounds.

PropertyValue
Molecular FormulaC15H11NO3
CAS Number53744-31-3
ClassificationChalcone derivative
Safety ClassificationSkin Irritation (Category 2), Eye Irritation (Category 2), Respiratory Irritant
Key Structural FeatureNitro group at second position

Synthesis Methods and Procedures

The synthesis of 2-Nitrochalcone can be achieved through multiple methods, with the aldol condensation reaction being the most common approach. Recent research has explored alternative techniques to improve yield and efficiency.

Conventional Synthesis Method

The traditional synthesis approach (Method A) involves the condensation of aromatic aldehydes with aromatic ketones in the presence of a base. Specifically, 2-Nitrochalcone can be synthesized through the aldol condensation reaction between 2-nitroacetophenone and benzaldehyde. This reaction is typically conducted in the presence of a base such as potassium hydroxide in ethanol at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate as the eluent (8:2) .

Ultrasound Irradiation Method

A more recent approach (Method B) utilizes ultrasonic irradiation to facilitate the condensation reaction. In this method, the reaction mixture is subjected to ultrasonic irradiation for approximately 2 hours. The formed solid is then filtered and washed with cold water . This method represents an innovation in the synthesis of 2-Nitrochalcone and related derivatives.

Synthesis MethodDescriptionYieldReference
Conventional (Method A)Aldol condensation with base catalyst71%
Ultrasound Irradiation (Method B)Sonication-assisted synthesis62%

Chemical Reactions and Transformations

2-Nitrochalcone undergoes various chemical transformations that are significant for its applications in organic synthesis and pharmaceutical development.

Reduction Reactions

The nitro group in 2-Nitrochalcone can be reduced to an amino group using appropriate reducing agents. This transformation is typically accomplished using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-Amino chalcone. This reduction reaction is significant for the synthesis of other bioactive chalcone derivatives.

Oxidation Reactions

The chalcone structure can undergo oxidation to form epoxides or other oxygenated derivatives. These oxidation reactions are typically conducted using potassium permanganate or other strong oxidizing agents. The resulting oxidized products may exhibit different biological activities compared to the parent compound.

Substitution Reactions

Research Applications and Future Directions

The unique chemical structure and biological activities of 2-Nitrochalcone have led to its exploration in various research fields.

Chemistry Applications

In the field of chemistry, 2-Nitrochalcone serves as a valuable precursor for the synthesis of other chalcone derivatives and heterocyclic compounds. Its reactive functional groups enable diverse chemical transformations, making it a versatile building block in organic synthesis.

Pharmaceutical Development

The biological activities of 2-Nitrochalcone position it as a potential therapeutic agent for various conditions, particularly cancer. Its ability to induce apoptosis and inhibit protein kinases makes it a candidate for cancer treatment research. Furthermore, its anti-inflammatory and antimicrobial properties suggest additional therapeutic applications that warrant further investigation.

Structure-Activity Relationship Studies

Comparing 2-Nitrochalcone with other chalcone derivatives provides valuable insights into structure-activity relationships. Similar compounds such as 2-Hydroxychalcone, 2-Methoxychalcone, and 2-Aminochalcone exhibit different biological activities due to variations in their functional groups. These comparisons help researchers understand how specific structural features influence biological activity, guiding the design of more effective compounds.

Comparison with Other Chalcone Derivatives

2-Nitrochalcone is distinct from other chalcone derivatives due to its nitro group placement. A comparison with related compounds provides context for understanding its unique properties.

CompoundKey Structural FeatureDistinctive Properties
2-NitrochalconeNitro group at 2-positionSignificant cytotoxicity, protein kinase inhibition
3-NitrochalconeNitro group at 3-positionDifferent spectroscopic properties, melting point 143-145°C
2-HydroxychalconeHydroxy group at 2-positionDifferent biological activities compared to nitro derivative
2-MethoxychalconeMethoxy group at 2-positionVariations in reactivity and therapeutic potential
2-AminochalconeAmino group at 2-positionDifferent pharmacological properties

This comparison highlights how the position and nature of substituents on the chalcone scaffold significantly influence the compound's chemical and biological properties.

Current Research Trends and Future Perspectives

Research on 2-Nitrochalcone continues to evolve, with recent studies focusing on optimizing synthesis methods, exploring new biological activities, and developing innovative applications. The ultrasound irradiation method represents a step toward more efficient synthetic approaches . Future research directions may include:

  • Development of more selective and potent anticancer agents based on the 2-Nitrochalcone scaffold

  • Exploration of synergistic effects when combined with established therapeutic agents

  • Investigation of additional biological activities, particularly in the context of inflammatory and infectious diseases

  • Structural modifications to enhance efficacy and reduce potential side effects

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